molecular formula C16H12FNO3 B11285961 N-(2-fluorophenyl)-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide

N-(2-fluorophenyl)-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide

Cat. No.: B11285961
M. Wt: 285.27 g/mol
InChI Key: CPIVMVICDCFOTG-UHFFFAOYSA-N
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Description

N-(2-Fluorophenyl)-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxamide is a chemical compound that belongs to the class of benzopyran derivatives. This compound is characterized by the presence of a fluorophenyl group attached to the benzopyran core, which imparts unique chemical and biological properties. Benzopyran derivatives are known for their diverse pharmacological activities, making them of significant interest in medicinal chemistry and drug development.

Preparation Methods

The synthesis of N-(2-fluorophenyl)-1-oxo-3,4-dihydro-1H-2-benzopyrane-3-carboxamide can be achieved through several synthetic routes. One common method involves the reaction of 2-fluoroaniline with 3,4-dihydro-2H-1-benzopyran-3-carboxylic acid chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified using column chromatography to obtain the desired compound in high yield and purity .

Chemical Reactions Analysis

N-(2-Fluorophenyl)-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxamide undergoes various chemical reactions, including:

Scientific Research Applications

N-(2-Fluorophenyl)-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound exhibits biological activities such as anti-inflammatory, antioxidant, and anticancer properties, making it a potential candidate for drug development.

    Medicine: It is investigated for its potential therapeutic effects in treating diseases such as cancer, inflammation, and neurodegenerative disorders.

    Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(2-fluorophenyl)-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to the modulation of various cellular processes. For example, it may inhibit the activity of cyclooxygenase enzymes, resulting in reduced inflammation. Additionally, it can interact with reactive oxygen species, exhibiting antioxidant effects .

Comparison with Similar Compounds

N-(2-Fluorophenyl)-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxamide can be compared with other benzopyran derivatives such as:

    N-(2-Fluorophenyl)-2-methoxy-N-[1-(2-phenylethyl)-4-piperidinyl]acetamide: This compound exhibits similar pharmacological activities but differs in its chemical structure and specific biological targets.

    N-(2-Fluorophenyl)-4-({[4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)benzamide:

Properties

Molecular Formula

C16H12FNO3

Molecular Weight

285.27 g/mol

IUPAC Name

N-(2-fluorophenyl)-1-oxo-3,4-dihydroisochromene-3-carboxamide

InChI

InChI=1S/C16H12FNO3/c17-12-7-3-4-8-13(12)18-15(19)14-9-10-5-1-2-6-11(10)16(20)21-14/h1-8,14H,9H2,(H,18,19)

InChI Key

CPIVMVICDCFOTG-UHFFFAOYSA-N

Canonical SMILES

C1C(OC(=O)C2=CC=CC=C21)C(=O)NC3=CC=CC=C3F

Origin of Product

United States

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